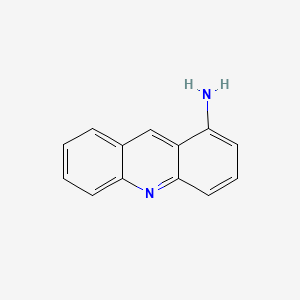

1-Aminoacridine

Übersicht

Beschreibung

A highly fluorescent anti-infective dye used clinically as a topical antiseptic and experimentally as a mutagen, due to its interaction with DNA. It is also used as an intracellular pH indicator.

Biologische Aktivität

1-Aminoacridine, a derivative of acridine, has garnered attention in recent years due to its diverse biological activities. This compound has been explored for its potential therapeutic applications, particularly in the fields of oncology and microbiology. Below is a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

This compound is known for its ability to intercalate into DNA, which disrupts the normal function of nucleic acids. This intercalation can lead to the inhibition of various enzymes involved in DNA replication and transcription. The compound's mechanism of action primarily involves:

- Inhibition of Topoisomerases : this compound acts as a catalytic inhibitor of topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition can lead to increased DNA damage and apoptosis in cancer cells .

- Antimicrobial Activity : The compound exhibits antibacterial properties against a range of pathogens, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

This compound has been studied for its anticancer properties, particularly its ability to induce apoptosis in various cancer cell lines. Notable findings include:

- Cell Line Studies : In vitro studies have demonstrated that this compound induces significant cytotoxic effects on breast cancer (MCF-7) and pancreatic cancer (PANC-1) cell lines. The IC50 values observed were approximately 10 µM for MCF-7 and 15 µM for PANC-1 cells .

- Mechanistic Insights : Research indicates that this compound triggers apoptosis via the mitochondrial pathway, leading to the release of cytochrome c and activation of caspases .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 5 to 20 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This suggests a potent antibacterial effect that warrants further exploration in clinical settings .

Case Studies

- Study on Anticancer Effects : A recent study evaluated the effects of this compound on human breast cancer cells. Results indicated a dose-dependent increase in apoptosis markers, including PARP cleavage and increased Annexin V staining, confirming the compound's potential as an anticancer agent .

- Antimicrobial Efficacy Study : A comparative study assessed the antibacterial activity of this compound against standard antibiotics. The findings revealed that it exhibited superior activity against resistant strains of E. coli, highlighting its potential as an alternative treatment option .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 10 µM | Induces apoptosis via mitochondria |

| Anticancer | PANC-1 (Pancreatic Cancer) | 15 µM | Induces apoptosis via mitochondria |

| Antimicrobial | Staphylococcus aureus | 5 µg/mL | Inhibits cell wall synthesis |

| Antimicrobial | Escherichia coli | 20 µg/mL | Disrupts nucleic acid function |

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

1-Aminoacridine and its derivatives have been extensively studied for their antibacterial properties. Historically, acridine compounds were recognized for their antimicrobial effects, particularly during World War II when they were used as antimalarials and antibacterial agents. Recent studies highlight the resurgence of interest in these compounds due to the increasing prevalence of drug-resistant bacteria.

- Mechanism of Action : The antibacterial efficacy of aminoacridines is attributed to their ability to intercalate into DNA, disrupting replication and transcription processes. This mechanism has been shown to be effective against a variety of bacterial strains, including those resistant to conventional antibiotics .

- Clinical Applications : Aminoacridines are being explored for topical applications, especially in conjunction with low-power light therapy to enhance their bactericidal action at lower doses .

Anticancer Activity

This compound has demonstrated significant potential as an anticancer agent through various mechanisms:

- Cell Cycle Arrest : Research indicates that this compound derivatives can induce cell cycle arrest in cancer cells. For instance, studies on human lung adenocarcinoma cells revealed that these compounds promote apoptosis by activating key regulatory proteins such as p53 and inducing oxidative stress .

- Inhibition of Tumor Growth : A novel derivative of this compound was reported to inhibit the growth of Ehrlich ascites carcinoma cells by inducing cell cycle arrest and enhancing antiangiogenic responses . The compound's ability to upregulate pro-inflammatory cytokines like TNF-α and IL-1β further contributes to its antitumor efficacy .

Table 1: Summary of Anticancer Activities

| Compound Type | Biological Activity | Reference |

|---|---|---|

| 9-aminoacridine derivative | Induces apoptosis in lung cancer cells | |

| Spiro-acridine derivative | Inhibits Ehrlich carcinoma growth |

Neuropharmacological Effects

The neuropharmacological applications of this compound are also noteworthy:

- Acetylcholinesterase Inhibition : Certain aminoacridines are known reversible inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain. This property suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .

- Cognitive Function Studies : In vivo studies using a five-arm radial maze have shown that specific aminoacridine derivatives can impair cognitive functions in animal models, indicating their complex role in brain chemistry and potential neurotoxicity .

Table 2: Neuropharmacological Effects

| Application | Effect | Reference |

|---|---|---|

| AChE inhibition | Potential treatment for Alzheimer's disease | |

| Cognitive function | Impairment observed in animal studies |

Analytical Applications

In addition to biological applications, this compound is used analytically:

Eigenschaften

IUPAC Name |

acridin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-11-5-3-7-13-10(11)8-9-4-1-2-6-12(9)15-13/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMMDWBTANPFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870623 | |

| Record name | 1-Acridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578-06-3, 27254-80-4 | |

| Record name | 1-Acridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminoacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acridinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027254804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminoacridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Aminoacridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB79BVP4V6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.